REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[O:10])=[CH:4][CH:3]=1.O1CCN([C:17]2[CH2:21][CH2:20][CH2:19][CH:18]=2)CC1>C(Cl)(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]2[NH:8][C:9](=[O:10])[C:18]3[CH2:19][CH2:20][CH2:21][C:17]=3[C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)N=C=O
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)C1=CCCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The amide is stirred in concentrated sulfuric acid (30 ml) for 30 minutes at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 15 minutes
|
Duration
|
15 min
|
Type
|
CONCENTRATION
|
Details
|
The batch is concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (SiO2) with ethyl acetate-hexane
|
Type
|
ADDITION
|
Details
|
The batch is poured onto ice water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filter residue is recrystallized from ethanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=2C3=C(C(NC2C=C1)=O)CCC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |